MGCD-265

説明

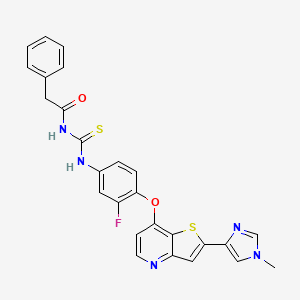

Structure

3D Structure

特性

IUPAC Name |

N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFICVEHDQUKCEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647874 | |

| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875337-44-3 | |

| Record name | MGCD-265 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of MGCD-265 (Glesatinib) in Non-Small Cell Lung Cancer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of MGCD-265, also known as glesatinib (B1671580), a multi-targeted tyrosine kinase inhibitor, with a specific focus on its activity in non-small cell lung cancer (NSCLC). This document details the molecular targets, signaling pathways, and cellular effects of glesatinib, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological processes.

Core Mechanism of Action: Dual Inhibition of MET and AXL

Glesatinib is an orally bioavailable, potent, and selective inhibitor of several receptor tyrosine kinases (RTKs), with primary activity against MET (Mesenchymal-Epithelial Transition factor) and AXL.[1][2] In NSCLC, aberrant activation of the MET and AXL signaling pathways is a known driver of tumor growth, proliferation, invasion, and metastasis.[3][4] Glesatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[5]

A key feature of glesatinib is its Type II binding mode to the MET kinase domain. Unlike Type I inhibitors that bind to the active "DFG-in" conformation, glesatinib binds to the inactive "DFG-out" conformation. This distinct binding mechanism allows glesatinib to inhibit both wild-type and mutated forms of MET, including some that confer resistance to Type I inhibitors.[6]

Quantitative Data Presentation

The anti-tumor activity of glesatinib has been quantified in a variety of preclinical and clinical settings. The following tables summarize key data on its kinase inhibition, cellular activity, and clinical efficacy in NSCLC.

Table 1: Glesatinib Kinase Inhibition Profile

| Target Kinase | IC50 (nmol/L) | Assay Type |

| MET | 19 | Enzyme-based kinase assay[6] |

| AXL | < 75 | Biochemical/Cellular assays[1] |

| MERTK | < 75 | Biochemical/Cellular assays[1] |

| PDGFR family | < 75 | Biochemical/Cellular assays[1] |

| VEGFR2 | 172 | Biochemical/Cellular assays[6] |

Table 2: Glesatinib IC50 Values in NSCLC Cell Lines

| Cell Line | Genetic Alteration | IC50 (µM) |

| NCI-H1299 | Not specified | 0.08[7] |

| NCI-H441 | MET amplification (low-level) | Concentration-dependent inhibition observed[6] |

| NCI-H596 | MET exon 14 deletion | Concentration-dependent inhibition observed[6] |

| Hs746T | MET exon 14 deletion & amplification | Concentration-dependent inhibition observed[6] |

Table 3: Clinical Efficacy of Glesatinib in NSCLC with MET Alterations

| Clinical Trial Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| Phase I | MET/AXL mutation or amplification | 25.9%[2] | Not Reported | Not Reported |

| Phase I | MET-activating mutations | 30.0%[2] | Not Reported | Not Reported |

| Phase II | Overall MET activating alterations | 11.8%[3] | 4.0 months[3] | 7.0 months[3] |

| Phase II | MET activating mutations (tumor testing) | 10.7%[3] | Not Reported | Not Reported |

| Phase II | MET activating mutations (ctDNA testing) | 25.0%[3] | Not Reported | Not Reported |

| Phase II | MET amplification (tumor testing) | 15.0%[3] | Not Reported | Not Reported |

Signaling Pathways

Glesatinib exerts its anti-cancer effects by blocking the downstream signaling pathways mediated by MET and AXL. The primary pathways affected are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are critical for cell survival, proliferation, and differentiation.

References

- 1. benchchem.com [benchchem.com]

- 2. Phase I Study Evaluating Glesatinib (MGCD265), An Inhibitor of MET and AXL, in Patients with Non-small Cell Lung Cancer and Other Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

Glesatinib: A Deep Dive into its Target Profile and Kinase Selectivity

For Immediate Release: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glesatinib (formerly MGCD265) is an orally bioavailable, spectrum-selective tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC), driven by genetic alterations in key oncogenic pathways. This technical guide provides a comprehensive overview of Glesatinib's target profile, kinase selectivity, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action

Glesatinib's primary mechanism of action is the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic kinase domains of its target receptors.[1][2] This prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, invasion, and metastasis.[1][2] A key feature of Glesatinib is its distinct Type II binding mode to the MET kinase domain, which allows it to potently inhibit both wild-type and mutated forms of MET, including those resistant to Type I inhibitors.[1][2]

Target Profile of Glesatinib

Glesatinib is a multi-targeted TKI with primary activity against MET, AXL, and MER, members of the MET and TAM (Tyro3, Axl, Mer) families of receptor tyrosine kinases, respectively.[3] These kinases are implicated in tumor growth, invasion, and the development of therapeutic resistance.[3] Additionally, Glesatinib demonstrates inhibitory activity against vascular endothelial growth factor receptor (VEGFR) and the platelet-derived growth factor receptor (PDGFR) family.[3] Preclinical studies have indicated that at clinically achievable doses, MET and AXL are the most relevant targets of Glesatinib.[3] Glesatinib has also been identified as a dual inhibitor of c-MET and Smoothened (SMO), a key component of the Hedgehog signaling pathway.[4][5][6][7]

Kinase Inhibition Profile

The kinase selectivity of Glesatinib has been extensively characterized through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized below. A lower IC50 value indicates greater potency.

| Kinase Target | IC50 (nmol/L) | Assay Type |

| MET (Wild-Type) | 19 | Enzyme-based kinase assay |

| MET (D1228N mutant) | 28 | Enzymatic assay |

| MET (Y1230C mutant) | 22 | Enzymatic assay |

| MET (Y1230H mutant) | 25 | Enzymatic assay |

| AXL | < 75 | Biochemical/Cellular assays |

| MERTK | < 75 | Biochemical/Cellular assays |

| PDGFR family | < 75 | Biochemical/Cellular assays |

| VEGFR2 | 172 | Biochemical/Cellular assays |

| SMO | Not specified | Dual inhibitor |

Downstream Signaling Pathways

By inhibiting its primary targets, MET and AXL, Glesatinib effectively abrogates downstream signaling pathways critical for cancer cell survival and proliferation.[1][2] The principal pathways affected are the PI3K/Akt/mTOR and RAS/MAPK/ERK cascades.[1][8]

Experimental Protocols

The characterization of Glesatinib's activity relies on a variety of standardized experimental protocols. Below are detailed methodologies for key assays.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of Glesatinib to inhibit the activity of a purified kinase.

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide or protein), and a buffer solution with necessary co-factors (e.g., MgCl2, MnCl2).[3]

-

Compound Incubation: Glesatinib, at various concentrations, is added to the reaction mixture and incubated to allow for binding to the kinase.[3]

-

Initiation of Reaction: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP), typically radiolabeled (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[3]

-

Reaction Incubation: The reaction proceeds for a defined period at a controlled temperature (e.g., 30°C).[3]

-

Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified by measuring the incorporation of the radiolabel using a scintillation counter or phosphorimager.[3]

-

Data Analysis: The percentage of kinase inhibition is calculated for each Glesatinib concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[3]

Cellular Viability Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[3]

Methodology:

-

Cell Seeding: Tumor cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[3]

-

Compound Treatment: The cells are treated with a serial dilution of Glesatinib or a vehicle control (e.g., DMSO).[3]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[3]

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.[3]

-

Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for a few minutes to induce cell lysis, followed by a short incubation at room temperature to stabilize the luminescent signal.[2]

-

Data Acquisition: Luminescence is measured using a plate-reading luminometer.[2]

-

Data Analysis: The percentage of cell growth inhibition is calculated for each Glesatinib concentration, and the IC50 value is determined.[3]

Downstream Signaling Analysis (Western Blot)

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways downstream of MET and AXL.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with various concentrations of Glesatinib for a specified time. For ligand-stimulated phosphorylation, cells may be serum-starved prior to treatment and then stimulated with a ligand like HGF.[1][9] The cells are then lysed in a buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The total protein concentration of each cell lysate is determined using a suitable protein assay, such as the BCA assay.[9]

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).[9]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-MET, MET, p-Akt, Akt, p-ERK, ERK).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the effect of Glesatinib on protein phosphorylation.

Conclusion

Glesatinib is a spectrum-selective kinase inhibitor with potent activity against MET, AXL, and MERTK.[3][10] Its mechanism of action involves the inhibition of key downstream signaling pathways, leading to reduced tumor cell proliferation and survival.[3] The data presented in this guide, derived from a range of biochemical and cellular assays, provide a comprehensive overview of Glesatinib's target profile and kinase selectivity for researchers and drug development professionals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 6. Glesatinib, a c-MET/SMO Dual Inhibitor, Antagonizes P-glycoprotein Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Downstream Signaling Pathways of MGCD-265: Targeting Erk, Akt, and Stat3

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGCD-265, also known as glesatinib, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant potential in oncology. This document provides a comprehensive technical overview of the downstream signaling pathways modulated by this compound, with a specific focus on the Erk, Akt, and Stat3 signaling cascades. By primarily targeting the c-Met and Tie2 receptor tyrosine kinases, this compound effectively attenuates these critical pathways involved in tumor cell proliferation, survival, and angiogenesis. This guide consolidates available quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular interactions and experimental workflows to support further research and development efforts.

Introduction to this compound

This compound is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases. Its primary targets include c-Met (hepatocyte growth factor receptor) and Tie2 (angiopoietin receptor), both of which are key drivers of oncogenesis and angiogenesis.[1] Dysregulation of these RTKs is implicated in the progression of various solid tumors, making them attractive targets for therapeutic intervention. This compound has demonstrated inhibitory activity against a range of other kinases, including VEGFRs and Ron, highlighting its broad-spectrum anti-cancer potential.

Core Mechanism of Action: Inhibition of Upstream RTKs

The primary mechanism of action of this compound involves the competitive inhibition of ATP binding to the kinase domains of c-Met and Tie2. This prevents receptor autophosphorylation and subsequent activation of downstream signaling pathways.

c-Met Inhibition

The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation, leading to the activation of several downstream signaling cascades, including the Ras/Raf/MEK/Erk (MAPK), PI3K/Akt/mTOR, and JAK/Stat pathways. By inhibiting c-Met phosphorylation, this compound effectively blocks these downstream signals.

Tie2 Inhibition

The Tie2 receptor is crucial for angiogenesis and vascular stability. Its activation by angiopoietins initiates signaling through the PI3K/Akt pathway, promoting endothelial cell survival and migration. This compound's inhibition of Tie2 phosphorylation disrupts these pro-angiogenic signals.

Downstream Signaling Pathways Modulated by this compound

The therapeutic efficacy of this compound is largely attributed to its ability to suppress the Erk, Akt, and Stat3 signaling pathways, which are downstream of its primary targets. In serum-starved MKN45 gastric cancer cells, this compound at concentrations ranging from 40 nM to 5 μM has been shown to effectively inhibit the phosphorylation of c-Met and its downstream effectors, including Erk, Akt, and Stat3.[1]

The Erk (MAPK) Pathway

The Ras/Raf/MEK/Erk pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers. This compound, by inhibiting c-Met, prevents the activation of Ras and the subsequent phosphorylation cascade, leading to a reduction in phosphorylated Erk (p-Erk).

The Akt (PI3K/Akt/mTOR) Pathway

The PI3K/Akt pathway is a key regulator of cell survival, growth, and metabolism. It is activated downstream of both c-Met and Tie2. Inhibition of these receptors by this compound leads to a decrease in the phosphorylation of Akt (p-Akt), thereby promoting apoptosis and inhibiting cell proliferation.

The Stat3 Pathway

Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell survival, proliferation, and invasion. It is activated downstream of c-Met through JAK-mediated phosphorylation. By blocking c-Met activation, this compound prevents the phosphorylation of Stat3 (p-Stat3), leading to the downregulation of its target genes.

Quantitative Data on this compound Activity

| Target | IC50 (nM) | Cell Line/Assay Conditions |

| c-Met | 1 | In vitro kinase assay |

| VEGFR1 | 3 | In vitro kinase assay |

| VEGFR2 | 3 | In vitro kinase assay |

| VEGFR3 | 4 | In vitro kinase assay |

| Ron | 2 | In vitro kinase assay |

| Tie2 | - | Potent inhibition observed, specific IC50 not stated |

| Downstream Effect | Effective Concentration | Cell Line/Assay Conditions |

| p-Erk, p-Akt, p-Stat3 Inhibition | 40 nM - 5 µM | Serum-starved MKN45 cells |

Table 1: In vitro inhibitory activity of this compound against various receptor tyrosine kinases and downstream signaling pathways.

| Cell Line | Cancer Type | IC50 (nM) |

| MKN45 | Gastric Cancer | 6 - 30 |

| MNNG-HOS | Osteosarcoma | 6 - 30 |

| SNU-5 | Gastric Cancer | 6 - 30 |

| HCT116 | Colorectal Carcinoma | 1,000 - 3,000 |

| MDA-MB-231 | Breast Cancer | 1,000 - 3,000 |

Table 2: Cell proliferation inhibition by this compound in various cancer cell lines.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on the Erk, Akt, and Stat3 signaling pathways. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Culture and Treatment

-

Cell Lines: MKN45 (gastric carcinoma), a cell line with c-Met amplification, is a suitable model. Other cell lines with demonstrated c-Met or Tie2 pathway activation can also be used.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. For experiments assessing downstream signaling, serum-starve the cells for 24 hours prior to treatment. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for a specified duration (e.g., 2, 6, 24 hours).

Western Blot Analysis for Erk, Akt, and Stat3 Phosphorylation

-

Cell Lysis: Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204)

-

Rabbit anti-Erk1/2

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt

-

Rabbit anti-phospho-Stat3 (Tyr705)

-

Rabbit anti-Stat3

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Visualizing Signaling Pathways and Workflows

Signaling Pathway Diagrams

Caption: this compound inhibits c-Met and Tie2, blocking Erk, Akt, and Stat3 pathways.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of this compound's effect on protein phosphorylation.

Conclusion

This compound is a promising multi-targeted tyrosine kinase inhibitor that effectively suppresses the pro-tumorigenic Erk, Akt, and Stat3 signaling pathways through the inhibition of c-Met and Tie2. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Future studies should aim to delineate the precise dose-dependent effects on these downstream signaling molecules to better understand its mechanism of action and to identify predictive biomarkers for clinical response.

References

The Role of MGCD-265 in MET-Driven Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The MET signaling pathway, crucial for normal cellular processes, is frequently dysregulated in various cancers, leading to tumor growth, proliferation, and metastasis. This has established the MET receptor tyrosine kinase as a key therapeutic target. MGCD-265 (also known as glesatinib) is a multi-targeted tyrosine kinase inhibitor with potent activity against MET, as well as other receptor tyrosine kinases involved in tumor angiogenesis such as VEGFR1, VEGFR2, VEGFR3, Ron, and Tie-2.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical data on this compound in MET-driven cancer models, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation.

Introduction to this compound and MET-Driven Cancers

Uncontrolled activation of the c-Met receptor, through genetic alterations such as amplification, mutations (e.g., MET exon 14 skipping), or overexpression of its ligand, hepatocyte growth factor (HGF), is a significant driver of tumorigenesis and is associated with poor prognosis in cancers like non-small cell lung cancer (NSCLC).[3][4][5] this compound is an orally bioavailable, ATP-competitive small molecule inhibitor designed to target the MET signaling pathway.[1] Its multi-targeted profile, inhibiting both MET and key angiogenic receptors, suggests a dual mechanism of action by directly suppressing tumor cell proliferation and survival while also disrupting the tumor's blood supply.[3][4]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the MET kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades. The inhibition of MET phosphorylation disrupts key cellular processes that are hallmarks of cancer.

Inhibition of MET Signaling Pathway

Upon activation by its ligand HGF, the MET receptor dimerizes and autophosphorylates on key tyrosine residues, creating docking sites for various downstream signaling molecules. This leads to the activation of several intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which collectively promote cell proliferation, survival, migration, and invasion. This compound effectively blocks the initial phosphorylation of MET, thereby inhibiting these downstream signaling events.[1]

Preclinical Efficacy of this compound in MET-Driven Cancer Models

The anti-tumor activity of this compound has been extensively evaluated in a range of preclinical models, including in vitro cell-based assays and in vivo xenograft studies.

In Vitro Studies

This compound has demonstrated potent and selective inhibition of proliferation in MET-dependent cancer cell lines.

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| Kinase Assays | |||

| MET | Kinase Inhibition | 1 | [1] |

| MET (Y1235D mutant) | Kinase Inhibition | 1-7 | [1] |

| MET (M1250T mutant) | Kinase Inhibition | 1-7 | [1] |

| VEGFR1 | Kinase Inhibition | 3 | [1] |

| VEGFR2 | Kinase Inhibition | 3 | [1] |

| VEGFR3 | Kinase Inhibition | 4 | [1] |

| Ron | Kinase Inhibition | 2 | [1] |

| Tie2 | Kinase Inhibition | 1-7 | [1] |

| Cell Proliferation Assays | |||

| MKN45 (gastric, MET amplified) | Cell Proliferation (MTT) | 6-30 | [1] |

| MNNG-HOS (osteosarcoma) | Cell Proliferation (MTT) | 6-30 | [1] |

| SNU-5 (gastric) | Cell Proliferation (MTT) | 6-30 | [1] |

| HCT116 (colorectal, non-MET driven) | Cell Proliferation (MTT) | 1000-3000 | [1] |

| MDA-MB-231 (breast, non-MET driven) | Cell Proliferation (MTT) | 1000-3000 | [1] |

| H1299 (NSCLC) | Cell Proliferation | 80 |

Cell Proliferation (MTT) Assay:

A colorimetric assay to assess cell viability.

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[1][6][7]

Western Blot Analysis of MET Signaling:

To assess the inhibition of MET phosphorylation and downstream signaling.

-

Cell Treatment: Treat serum-starved cells with this compound for a specified time, followed by stimulation with HGF.

-

Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phospho-MET, total MET, phospho-Akt, total Akt, phospho-Erk, and total Erk, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

This compound has demonstrated significant anti-tumor activity in various MET-driven xenograft models.

| Cell Line | Cancer Type | MET Alteration | Mouse Strain | This compound Dose (oral) | Treatment Duration | Tumor Growth Inhibition (TGI) | Reference |

| MKN45 | Gastric Carcinoma | MET Amplification | Not Specified | 20-60 mg/kg | Not Specified | Inhibition of tumor growth | [1] |

| Hs746T | Gastric Carcinoma | MET Amplification, METex14 del | NOD/SCID | 60 mg/kg daily | 11-32 days | Complete Regression | [3][8] |

| LU2503 (PDX) | NSCLC | METex14 del | Not Specified | 60 mg/kg daily | ~2-4.5 weeks | Marked Regression | [8] |

| LU5381 (PDX) | NSCLC | METex14 del | Not Specified | 60 mg/kg daily | ~2-4.5 weeks | Marked Regression | [8] |

Xenograft Tumor Model Establishment and Drug Treatment:

-

Cell Preparation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel®.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Randomization and Treatment: When tumors reach a specified volume (e.g., 150-200 mm³), randomize mice into treatment and control groups. Administer this compound orally at the indicated doses.

-

Efficacy Assessment: Measure tumor volume and body weight regularly to assess anti-tumor efficacy and toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target inhibition (e.g., phospho-MET levels by Western blot or immunohistochemistry).[3][9][10]

References

- 1. selleckchem.com [selleckchem.com]

- 2. NCT02544633 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 3. benchchem.com [benchchem.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. researchgate.net [researchgate.net]

- 6. bds.berkeley.edu [bds.berkeley.edu]

- 7. merckmillipore.com [merckmillipore.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Glesatinib and AXL Receptor Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (B1671580) (MGCD265) is a spectrum-selective, orally bioavailable small-molecule inhibitor targeting key receptor tyrosine kinases (RTKs), with potent activity against both MET and AXL.[1][2] The dysregulation of the AXL signaling pathway is a significant factor in tumor progression, metastasis, and the development of therapeutic resistance in a variety of cancers.[3] This technical guide provides an in-depth overview of Glesatinib's mechanism of action with a specific focus on AXL inhibition, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: AXL Inhibition

AXL, a member of the TAM (Tyro3, AXL, MerTK) family of RTKs, is activated by its ligand, growth arrest-specific 6 (Gas6).[3] This activation initiates a signaling cascade involving pathways such as PI3K/AKT, MAPK/ERK, and NF-κB, which are fundamental for cell survival, proliferation, migration, and invasion.[3][4] Glesatinib functions as an ATP-competitive inhibitor, binding to the kinase domain of AXL. This action prevents the autophosphorylation and subsequent activation of the receptor, effectively disrupting these oncogenic signaling networks.[1][3]

The inhibition of AXL by Glesatinib presents a dual-pronged therapeutic strategy. It can target a primary oncogenic driver in tumors dependent on AXL signaling and can also address a key mechanism of resistance to other targeted therapies.[1]

Quantitative Data Presentation

The anti-tumor activity of Glesatinib has been quantified in various preclinical and clinical studies. The following tables summarize key data related to its efficacy.

Table 1: In Vitro Inhibitory Activity of Glesatinib

| Target/Cell Line | Genetic Alteration | IC50 (nmol/L) | Assay Type | Reference |

| MET (Wild-Type) | - | 19 | Enzymatic | [5][6] |

| MET (D1228N) | Resistance Mutation | 28 | Enzymatic | [6] |

| MET (Y1230C) | Resistance Mutation | 22 | Enzymatic | [6] |

| MET (Y1230H) | Resistance Mutation | 25 | Enzymatic | [6] |

| NCI-H441 | MET amplification (low-level) | Concentration-dependent inhibition observed | Cell Viability (CellTiter Glo) | [7] |

| NCI-H596 | MET exon 14 deletion | Concentration-dependent inhibition observed | Cell Viability (CellTiter Glo) | [7] |

| Hs746T | MET exon 14 deletion & amplification | Concentration-dependent inhibition observed | Cell Viability (CellTiter Glo) | [7] |

| NCI-H1299 | - | 80 (0.08 µM) | Cell Viability (MTT) | [8] |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Efficacy of Glesatinib in Patient-Derived Xenograft (PDX) Models

| PDX Model | MET Alteration | Glesatinib Dose | Treatment Duration | Outcome | Reference |

| LU2503 | METex14 del | 60 mg/kg, once daily, oral | 2 weeks | Marked tumor regression | [9] |

| METex14 del with Y1230H mutation | METex14 del, Y1230H | Not specified | Not specified | Marked tumor regression | [6] |

Table 3: Clinical Efficacy of Glesatinib in Advanced Non-Small Cell Lung Cancer (NSCLC)

| Patient Cohort | Primary Endpoint | Result | Reference |

| MET activating mutations (tumor testing) | Objective Response Rate (ORR) | 10.7% | [10] |

| MET activating mutations (ctDNA testing) | Objective Response Rate (ORR) | 25.0% | [10] |

| MET amplification (tumor testing) | Objective Response Rate (ORR) | 15.0% | [10] |

| Overall Population | Median Progression-Free Survival | 4.0 months | [10] |

| Overall Population | Median Overall Survival | 7.0 months | [10] |

Signaling Pathway and Experimental Workflow Visualizations

AXL Signaling Pathway and Glesatinib Inhibition

Caption: Glesatinib inhibits AXL receptor activation and downstream signaling pathways.

Experimental Workflow: In Vivo Efficacy Assessment in PDX Models

Caption: Workflow for Patient-Derived Xenograft (PDX) model efficacy studies.

Detailed Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of Glesatinib's IC50 value in adherent cancer cell lines using the MTT assay, which measures metabolic activity as an indicator of cell viability.[8]

Materials:

-

Adherent cancer cell line of interest

-

Complete growth medium

-

Glesatinib

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a stock solution of Glesatinib in DMSO. Create a serial dilution of Glesatinib in a complete growth medium to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO as the highest Glesatinib concentration).

-

Cell Treatment: Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of Glesatinib and the vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully aspirate the medium containing MTT and add a solubilization buffer to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of cell viability against the logarithm of the Glesatinib concentration and use non-linear regression analysis to determine the IC50 value.[8]

Protocol 2: Western Blot for AXL Phosphorylation

This protocol is for assessing the inhibition of AXL phosphorylation by Glesatinib in cancer cells.

Materials:

-

Cancer cell line expressing AXL

-

Complete growth medium

-

Glesatinib

-

Gas6 ligand (optional, for stimulated conditions)

-

Ice-cold PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-AXL, anti-total-AXL, anti-loading control e.g., β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with various concentrations of Glesatinib for a specified time. If studying ligand-induced phosphorylation, serum-starve the cells before adding Gas6 with or without Glesatinib.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To assess total AXL and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Protocol 3: Patient-Derived Xenograft (PDX) Model Efficacy Study

This protocol describes the administration of Glesatinib to tumor-bearing mice and the assessment of its anti-tumor efficacy.[9]

Materials:

-

Established PDX model in immunodeficient mice

-

Glesatinib

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Oral gavage needles

-

Calipers

-

Animal scale

Procedure:

-

Tumor Implantation and Growth: Implant tumor fragments from a PDX line subcutaneously into immunodeficient mice.[9]

-

Randomization: Once tumors reach a predetermined average volume (e.g., 150 mm³), randomize the mice into treatment and control groups.[5]

-

Dosing: Prepare Glesatinib in a suitable vehicle and administer it daily by oral gavage at the specified dose (e.g., 60 mg/kg). The control group receives the vehicle alone.[5][9]

-

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).[12]

-

Endpoints: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size.[5]

-

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be collected for pharmacodynamic analysis, such as Western blotting for target inhibition.[12]

Conclusion

Glesatinib is a potent dual inhibitor of MET and AXL with demonstrated anti-tumor activity in preclinical models and clinical trials, particularly in cancers with MET alterations.[1][5][10] Its ability to inhibit the AXL signaling pathway provides a mechanism to address both primary oncogenic drivers and acquired resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of Glesatinib and the role of AXL inhibition in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

In Vitro Apoptosis Induction by MGCD-265: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

MGCD-265, also known as glesatinib, is a multi-targeted tyrosine kinase inhibitor with demonstrated activity against c-Met, VEGFR1/2/3, Ron, and Tie-2. Preclinical studies have indicated its potential to induce apoptosis in various cancer cell lines, particularly those with dysregulated c-Met signaling. This document provides a technical overview of the in vitro apoptotic effects of this compound, based on currently available public domain data. However, a comprehensive in-depth guide with detailed quantitative data and specific experimental protocols from primary preclinical research on apoptosis induction by this compound is not feasible at this time due to the limited availability of such specific data in the public sphere.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases. Its primary targets include the c-Met receptor, Vascular Endothelial Growth Factor Receptors (VEGFRs), Ron, and Tie-2. By binding to the kinase domain of these receptors, this compound blocks their autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell survival, proliferation, and angiogenesis. The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in susceptible cancer cells.

Signaling Pathways Modulated by this compound

The induction of apoptosis by this compound is a consequence of its inhibitory effect on key pro-survival signaling cascades. The primary pathway targeted is the c-Met signaling axis. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor would normally activate downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, which promote cell growth and survival. This compound's inhibition of c-Met phosphorylation prevents the activation of these critical survival pathways.

Data on In Vitro Apoptosis Induction

While it is established that this compound induces apoptosis, specific quantitative data from publicly available primary research articles is scarce. The following table summarizes the general findings. A detailed table with specific percentages of apoptotic cells at various concentrations and time points would require access to dedicated preclinical study reports.

| Cell Line | Cancer Type | Key Findings on Apoptosis | Data Source Availability |

| MKN45 | Gastric Cancer | Induction of apoptosis has been noted. | Limited quantitative data in public domain. |

| Various NSCLC lines | Non-Small Cell Lung Cancer | Apoptosis induction is a presumed mechanism of action contributing to anti-tumor activity. | Primarily clinical trial data; limited in vitro apoptosis specifics. |

Experimental Protocols for Apoptosis Detection

Standard methodologies are employed to assess apoptosis in response to drug treatment. The following are general protocols for key assays used in the in vitro evaluation of apoptosis. Specific parameters for this compound treatment (e.g., concentrations, incubation times) would be detailed in specific study protocols, which are not currently available.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a common method to quantify the percentage of apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

General Procedure:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat cells with varying concentrations of this compound and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population is typically differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Western Blot Analysis for Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Principle: Apoptosis is often mediated by a cascade of enzymes called caspases. Initiator caspases activate executioner caspases, such as caspase-3, which then cleave various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic features of apoptosis. The Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2), also plays a crucial role in regulating apoptosis. An increased Bax/Bcl-2 ratio is often indicative of apoptosis.

General Procedure:

-

Cell Lysis: After treatment with this compound, lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression.

Conclusion

This compound is a multi-targeted tyrosine kinase inhibitor that has been shown to have anti-tumor activity, in part through the induction of apoptosis. Its mechanism of action involves the inhibition of key survival signaling pathways, most notably the c-Met pathway. While the qualitative apoptotic effects of this compound are acknowledged, a detailed quantitative analysis and specific experimental protocols from publicly accessible primary research are currently limited. Further publication of dedicated preclinical studies would be necessary to construct a more comprehensive technical guide on the in vitro apoptotic induction by this compound.

Glesatinib (MGCD-265): A Technical Whitepaper on its Discovery and Development as a Spectrum-Selective Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glesatinib (B1671580) (formerly MGCD-265) is an orally bioavailable, small-molecule, spectrum-selective tyrosine kinase inhibitor that has undergone significant preclinical and clinical investigation. Developed to target key oncogenic drivers, glesatinib's primary mechanism of action involves the inhibition of the MET and AXL receptor tyrosine kinases. Dysregulation of these signaling pathways is implicated in the tumorigenesis and progression of various solid tumors, most notably non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of glesatinib, with a focus on its pharmacological profile, key experimental data, and methodologies.

Introduction: The Rationale for Targeting MET and AXL

The Mesenchymal-Epithelial Transition (MET) factor and AXL receptor tyrosine kinases are critical mediators of cell growth, survival, motility, and invasion. Aberrant activation of these pathways, through genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a known driver of oncogenesis and is associated with poor prognosis in several cancers. Glesatinib was developed as a potent, ATP-competitive inhibitor to target these pathways.

Mechanism of Action

Glesatinib is a multi-targeted kinase inhibitor, demonstrating potent inhibition against MET, AXL, and other related kinases. It exhibits a Type II binding mode to the MET kinase, binding to the inactive "DFG-out" conformation. This is a significant feature, as it allows glesatinib to be effective against certain mutations within the MET activation loop that confer

MGCD-265 as a multi-targeted tyrosine kinase inhibitor

An In-Depth Technical Guide to MGCD-265 (Glesatinib): A Multi-Targeted Tyrosine Kinase Inhibitor

Executive Summary

This compound, also known as Glesatinib, is an orally bioavailable, ATP-competitive small molecule that functions as a multi-targeted tyrosine kinase inhibitor.[1][2] Developed to target key pathways in tumor growth, angiogenesis, and metastasis, this compound potently inhibits a specific spectrum of receptor tyrosine kinases (RTKs). Its primary targets include the mesenchymal-epithelial transition factor (c-Met), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Ron, and Tie-2.[1][3][4][5] Additionally, it has shown inhibitory activity against AXL and the Smoothened (Smo) receptor.[6][7][8] This guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, inhibitory activity, experimental protocols, and clinical development landscape.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of several critical RTKs, thereby inhibiting their phosphorylation and subsequent downstream signaling.[1][9] The dysregulation of these signaling pathways is a known driver in the initiation and progression of various human cancers.[4][9]

Primary Kinase Targets

The principal targets of this compound are central to processes of cell proliferation, survival, and angiogenesis:

-

c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met activation, through mutation, amplification, or overexpression, promotes tumor growth, invasion, and metastasis.[9]

-

VEGF Receptors (VEGFR1, VEGFR2, VEGFR3): These receptors are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[1][5]

-

Ron (Recepteur d'Origine Nantaise): A member of the Met family, Ron activation is implicated in tumor cell scattering, invasion, and survival.[1][4]

-

Tie-2 (Tek Angiopoietin Receptor): This kinase plays a crucial role in vascular stability and angiogenesis.[1][4][10]

-

AXL: Overexpression and activation of AXL are associated with tumor progression and resistance to other targeted therapies.[7][9]

Inhibition of Downstream Signaling

By inhibiting these primary kinases, this compound effectively blocks their downstream signaling cascades. In c-Met-driven cancer cells, this compound has been shown to inhibit the phosphorylation of c-Met and subsequently suppress the activation of key pathways including Erk, Akt, Stat3, and Fak.[1] This disruption leads to decreased cell proliferation and the induction of apoptosis.[1] Furthermore, its anti-angiogenic properties are demonstrated by the downregulation of genes such as VEGF and IL-8 in in vivo models.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. altmeyers.org [altmeyers.org]

- 3. ChemGood [chemgood.com]

- 4. abmole.com [abmole.com]

- 5. ascopubs.org [ascopubs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 10. adooq.com [adooq.com]

An In-Depth Technical Guide to the Binding Affinity and Inhibitory Action of MGCD-265 on c-Met and VEGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical and cellular activity of MGCD-265, a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor. The focus of this document is on its binding affinity and inhibitory effects on the c-Met and Vascular Endothelial Growth Factor Receptor (VEGFR) families. Detailed experimental protocols and visual representations of the relevant signaling pathways are provided to support further research and development.

Quantitative Binding Affinity of this compound

This compound is an ATP-competitive inhibitor that demonstrates potent, low nanomolar inhibitory activity against c-Met and all three VEGFR isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against these key receptor tyrosine kinases.

| Target Kinase | IC50 (nM) |

| c-Met | 1[1] |

| VEGFR1 | 3[1] |

| VEGFR2 | 3[1] |

| VEGFR3 | 4[1] |

Table 1: Summary of this compound IC50 values for c-Met and VEGFR isoforms.

An analog of this compound has also been reported to inhibit c-Met and VEGFR2 with IC50 values of 29 nM and 10 nM, respectively.[2] this compound also exhibits inhibitory activity against other tyrosine kinases, including Ron and Tie2.[1][3]

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified c-Met and VEGFR kinases using a luminescence-based assay that measures ATP consumption.

Materials:

-

Purified, recombinant human c-Met, VEGFR1, VEGFR2, or VEGFR3 kinase domain

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (serially diluted in DMSO)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically at or below 1%.

-

Reaction Setup: In a microplate well, combine the kinase assay buffer, the respective purified kinase, and the peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or DMSO (as a vehicle control) to the appropriate wells.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes), ensuring the reaction proceeds within the linear range.

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Data Analysis: Convert the luminescence signal to percent inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Phosphorylation Assay

This protocol describes a method to assess the ability of this compound to inhibit the phosphorylation of c-Met and VEGFR2 in a cellular context using Western blot analysis.

Materials:

-

Human cancer cell line with known c-Met or VEGFR expression (e.g., MKN45 for c-Met, HUVECs for VEGFR2)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Hepatocyte Growth Factor (HGF) or Vascular Endothelial Growth Factor (VEGF)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and antibodies for downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents and imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Serum-starve the cells for several hours before treatment.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound or DMSO for a specified duration (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with HGF (for c-Met) or VEGF (for VEGFR2) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated target protein.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using ECL reagents and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total protein to determine the extent of inhibition by this compound.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of multiple downstream signaling cascades that are crucial for cell proliferation, survival, motility, and invasion.[4]

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

VEGFR Signaling Pathway

VEGF receptors, particularly VEGFR2, are critical mediators of angiogenesis. Binding of VEGF ligands to VEGFRs initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.

Caption: Simplified VEGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Inhibitor Evaluation

The following diagram illustrates a typical workflow for evaluating the efficacy of a kinase inhibitor like this compound, from initial biochemical screening to cellular and in vivo analysis.

Caption: General experimental workflow for the evaluation of a kinase inhibitor.

References

Methodological & Application

Application Notes and Protocols: MGCD-265 In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGCD-265, also known as Glesatinib (B1671580), is an orally bioavailable, multi-targeted tyrosine kinase inhibitor with potential antineoplastic activity.[1][2] It targets several receptor tyrosine kinases (RTKs) including c-Met, vascular endothelial growth factor receptors (VEGFR1, VEGFR2, VEGFR3), Ron, and Tie2.[3][4] By inhibiting these pathways, this compound can suppress tumor growth, angiogenesis, and metastasis.[2] These application notes provide detailed protocols for assessing the in vitro efficacy of this compound using common cell viability assays.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases.[3] Its primary targets include the c-Met receptor, as well as VEGFR1/2/3, Ron, and Tie2.[3] The aberrant activation of these signaling pathways is implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC).[5] In preclinical studies, this compound has demonstrated nanomolar potency in enzymatic and cellular assays and has shown significant tumor growth inhibition in a range of xenograft models. Inhibition of these kinases by this compound leads to the disruption of downstream signaling cascades, including the Erk, Akt, Stat3, and Fak pathways, ultimately resulting in decreased cell proliferation and the induction of apoptosis.[3]

Signaling Pathway

Caption: this compound inhibits multiple receptor tyrosine kinases, blocking downstream signaling and cellular proliferation while inducing apoptosis.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values represent the concentration of the compound required to inhibit cell proliferation by 50%.

| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |

| MKN45 | Gastric Carcinoma (c-Met driven) | 6 nM - 30 nM | MTT | [3] |

| MNNG-HOS | Osteosarcoma (c-Met driven) | 6 nM - 30 nM | MTT | [3] |

| SNU-5 | Gastric Carcinoma (c-Met driven) | 6 nM - 30 nM | MTT | [3] |

| HCT116 | Colorectal Carcinoma | 1 µM - 3 µM | MTT | [3] |

| MDA-MB-231 | Breast Adenocarcinoma | 1 µM - 3 µM | MTT | [3] |

| H1299 | Non-Small Cell Lung Cancer | 0.08 µM | Not Specified | [6] |

| Sf9 cells | Insect Cells (expressing VEGFR2) | 0.01 µM | Functional | [3] |

| 293T cells | Human Embryonic Kidney (expressing TPR-fused Met) | 0.05 µM | ELISA | [3] |

Experimental Protocols

Two common methods for assessing cell viability in response to this compound treatment are the MTT assay and the ATP-based luminescence assay (e.g., CellTiter-Glo®).

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.[7]

Materials:

-

This compound compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a series of dilutions of this compound in culture medium. It is recommended to perform a 2 to 10-fold serial dilution to cover a broad concentration range (e.g., from 1 nM to 10 µM).

-

Cell Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same concentration as in the drug dilutions) and untreated cells (medium only).

-

Incubation: Incubate the plate for 72 hours.[3]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

-

Formazan Formation: Incubate the plate for an additional 1-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[7]

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value.

Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[8]

Materials:

-

This compound compound

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Multichannel pipette

-

Luminometer

Workflow Diagram:

Caption: Workflow for the ATP-based cell viability assay.

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium.

-

Cell Treatment: Add the this compound dilutions to the wells. Include vehicle and untreated controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Plate Equilibration: Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7]

-

Reagent Addition: Add a volume of the ATP-based assay reagent equal to the volume of culture medium in each well (e.g., 100 µL).[7]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.

The provided protocols offer robust methods for evaluating the in vitro efficacy of this compound. The choice between the MTT and ATP-based assays may depend on the specific cell line, experimental goals, and available equipment. It is recommended to perform these assays with appropriate controls and replicates to ensure data accuracy and reproducibility. The IC50 values obtained will be crucial for further preclinical and clinical development of this compound as a potential cancer therapeutic.

References

- 1. ChemGood [chemgood.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Phase II study investigating the efficacy and safety of glesatinib (MGCD265) in patients with advanced NSCLC containing MET activating alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell Viability Guide | How to Measure Cell Viability [promega.com]

Application Notes and Protocols for Glesatinib IC50 Determination in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glesatinib (formerly MGCD265) is a potent, orally bioavailable small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include c-MET (mesenchymal-epithelial transition factor) and AXL, as well as the Smoothened (SMO) receptor in the Hedgehog signaling pathway.[1][2] Dysregulation of these pathways is implicated in the proliferation, survival, invasion, and metastasis of various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma.[1] Glesatinib's ability to simultaneously inhibit these critical pathways makes it a promising candidate for cancer therapy.[1] The determination of its half-maximal inhibitory concentration (IC50) is a crucial first step in assessing its potency and selectivity against different cancer cell types.[1]

Data Presentation: Glesatinib IC50 Values

Table 1: Glesatinib IC50 Values in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Genetic Alteration | IC50 (µM) |

| NCI-H1299 | - | 0.08[1][3] |

| NCI-H441 | MET amplification (low-level) | Showed concentration-dependent inhibition[1][4] |

| NCI-H596 | MET exon 14 deletion | Showed concentration-dependent inhibition[1][4] |

| Hs746T | MET exon 14 deletion and amplification | Showed concentration-dependent inhibition[1][4] |

Table 2: Glesatinib IC50 Values in P-glycoprotein (P-gp) Overexpressing Cancer Cell Lines

| Cell Line | Parental Cell Line | IC50 (µM) |

| KB-C2 | KB-3-1 | 5-10[1][5] |

| SW620/Ad300 | SW620 | 5-10[1][5] |

| HEK293/ABCB1 | HEK293 | 5-10[1][5] |

Signaling Pathway Targeted by Glesatinib

Glesatinib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, survival, and angiogenesis.

Caption: Glesatinib inhibits the c-MET, AXL, and SMO signaling pathways.[1]

Experimental Protocols

Protocol 1: Determination of Glesatinib IC50 using MTT Assay

This protocol outlines the determination of Glesatinib's IC50 value in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[1]

Materials:

-

Glesatinib (powder)[1]

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)[1]

-

Cancer cell line of interest[1]

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)[1]

-

Phosphate-buffered saline (PBS, sterile)[1]

-

Trypsin-EDTA[1]

-

96-well flat-bottom plates[1]

-

MTT solution (5 mg/mL in PBS, sterile filtered)[1]

-

MTT solvent (e.g., 0.01 M HCl in 10% SDS solution or acidified isopropanol)[1]

-

Multichannel pipette[1]

-

Microplate reader (capable of measuring absorbance at 570 nm)[1]

Procedure:

-

Cell Seeding:

-

Glesatinib Preparation and Treatment:

-

Prepare a stock solution of Glesatinib (e.g., 10 mM) in DMSO.[1]

-

Perform serial dilutions of the Glesatinib stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[1]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest Glesatinib concentration).[1]

-

Carefully remove the medium from the wells and add 100 µL of the prepared Glesatinib dilutions and vehicle control to the respective wells in triplicate.[1]

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator. The incubation time can be optimized depending on the cell line's doubling time.[1]

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[1]

-

Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.[1]

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[1]

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-